![molecular formula C7H5N5S2 B1275216 3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 80809-42-3](/img/structure/B1275216.png)

3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Descripción general

Descripción

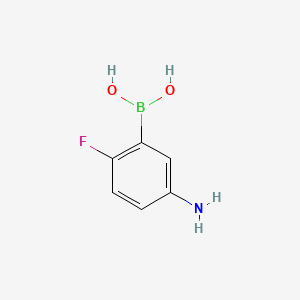

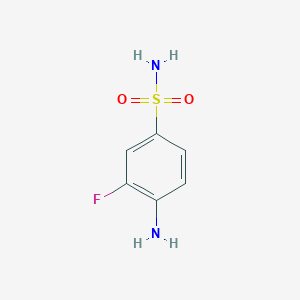

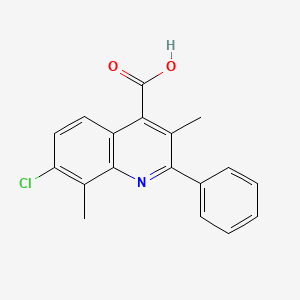

The compound of interest, 3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, is a derivative of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The thiadiazole and triazole moieties are known for their presence in compounds with antimicrobial, anti-inflammatory, and analgesic properties .

Synthesis Analysis

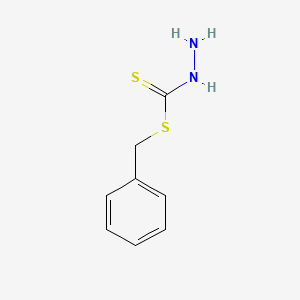

The synthesis of related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves the condensation of 4-amino-1,2,4-triazole-3-thiol with various aromatic or heteroaromatic acids in the presence of phosphorus oxychloride . Some methods utilize microwave-assisted synthesis or multicomponent reactions to improve yields and reduce reaction times . The use of acyl thiourea ligands has also been reported to facilitate C-H arylation in the synthesis of these compounds .

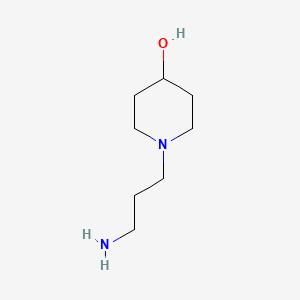

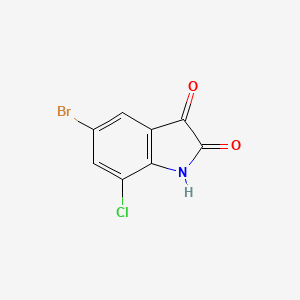

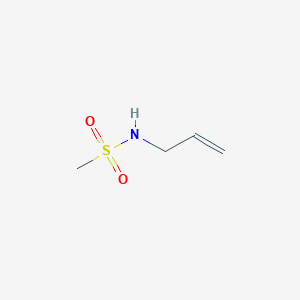

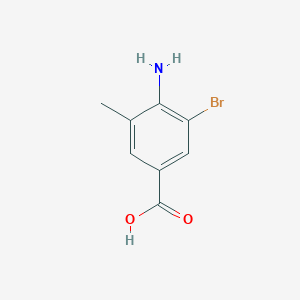

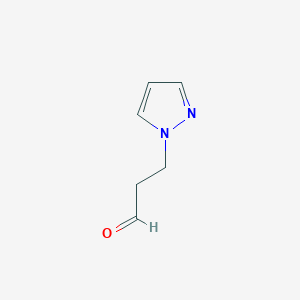

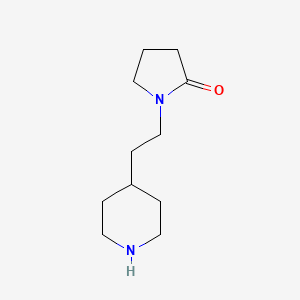

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives is confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the substitution pattern on the core structure and the presence of functional groups.

Chemical Reactions Analysis

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core can undergo further chemical transformations, such as arylation, to introduce additional substituents that can modulate the compound's biological activity . Reactions with Grignard reagents, amines, and other nucleophiles can lead to a wide variety of derivatives with potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical properties, such as melting points, are typically determined to confirm the purity of the synthesized compounds . The chemical properties, including reactivity and stability, are influenced by the substituents on the core structure. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties and, consequently, the biological activity of the compounds .

Case Studies

Several studies have reported the biological activities of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. Some compounds have shown significant inhibitory activity against enzymes like E. coli methionine aminopeptidase, which is a potential target for antibacterial drug development . Others have been evaluated for their antimicrobial activity against various bacterial strains, including Staphylococcus aureus, and have shown promising results . Additionally, some derivatives have been tested for their cytotoxic activity against human cancer cell lines, with certain compounds exhibiting higher cytotoxicity against Hep-G2 cells .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been synthesized using various techniques, including one-pot cyclocondensation and multicomponent approaches. These methods provide efficient and atom-economical routes for the creation of these compounds, as evidenced in studies by Idrees et al. (2019) and Sujatha et al. (2018) (Idrees, M., Kola, S., & Siddiqui, N., 2019); (Sujatha, K., Deshpande, R. P., Kesharwani, R., Babu, P., & Vedula, R. R., 2018).

Antimicrobial and Antifungal Activities

- These compounds exhibit promising antimicrobial activities. Studies have shown that some derivatives have significant action against both Gram-positive and Gram-negative bacterial strains, as well as notable antifungal properties (Idrees, M., Kola, S., & Siddiqui, N., 2019); (Taha, M., 2008).

Antitumor and Anticancer Properties

- Some synthesized compounds have shown significant antitumor activity. For instance, derivatives have demonstrated selective antitumor activity, and certain compounds have been identified with high antitumor potential, suggesting their usefulness in cancer treatment (Мирко, І. І., Горак, Ю. И., Чабан, Т. И., Драпак, І. В., & Матійчук, В. С., 2021); (Ding, H., & Li, D., 2011).

Synthesis Under Various Conditions

- Research has also explored the synthesis of these compounds under different conditions, including microwave irradiation and using various reagents, indicating the adaptability and diverse synthetic routes for these compounds (Ashry, E., Kassem, A., Abdel-Hamid, H., Louis, F., Khattab, S. N., & Aouad, M., 2007).

Potential Antiviral and HIV Inhibitory Effects

- There are indications that certain derivatives may possess antiviral activity, particularly against HIV. This is supported by docking studies and evaluations of HIV-1 and HIV-2 replication in cell lines (Khan, I., Hameed, S., Al-Masoudi, N., Abdul-Reda, N. A., & Simpson, J., 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5S2/c8-6-11-12-5(4-2-1-3-13-4)9-10-7(12)14-6/h1-3H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMVVTSATQCRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C3N2N=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001186726 | |

| Record name | 3-(2-Thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

CAS RN |

80809-42-3 | |

| Record name | 3-(2-Thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80809-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)

![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)